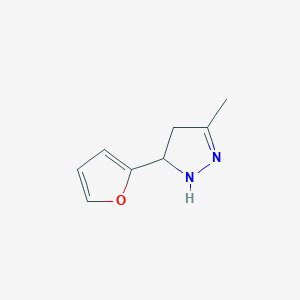
Fumaric acid, iron salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaric acid, iron salt is a coordination compound formed by the combination of iron(III) ions and fumarate ions. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is particularly noted for its role in the synthesis of metal-organic frameworks (MOFs) and its potential in photocatalytic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fumaric acid, iron salt can be synthesized using a simple hydrothermal method. This involves refluxing a mixture of iron(III) chloride and fumaric acid in water as the solvent. The optimal conditions for the synthesis include using 60 mM concentrations of both iron(III) chloride and fumaric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve larger-scale hydrothermal methods with precise control over temperature, pressure, and reactant concentrations to ensure consistent quality and yield. The use of advanced characterization techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) is common to verify the morphology and structure of the synthesized compound .
Analyse Des Réactions Chimiques
Types of Reactions: Fumaric acid, iron salt undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(III) ion can participate in redox reactions, where it can be reduced to iron(II) or oxidized further under specific conditions.
Substitution Reactions: The fumarate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, this compound can undergo oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with sodium borohydride can produce iron(II) fumarate .
Applications De Recherche Scientifique
Fumaric acid, iron salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fumaric acid, iron salt involves its ability to participate in redox reactions. In biological systems, iron is essential for the production of hemoglobin and other enzymes involved in cellular respiration and metabolism. The iron(III) ions can be reduced to iron(II), which then participates in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ferrous Fumarate: A compound where iron is in the +2 oxidation state, commonly used in iron supplements.
Ferric Pyrophosphate: Another iron(III) compound used as an iron source in food fortification.
Comparison: Fumaric acid, iron salt is unique due to its coordination with fumarate ions, which provides specific properties such as its role in MOFs and photocatalysis. Compared to ferrous fumarate, this compound has different redox properties and applications. Ferric pyrophosphate, while also an iron(III) compound, is primarily used for its solubility and bioavailability in food applications .
Propriétés
| Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
Numéro CAS |
14451-00-4 |
Formule moléculaire |
C12H6Fe2O12 |
Poids moléculaire |
453.86 g/mol |
Nom IUPAC |
(E)-but-2-enedioate;iron(3+) |
InChI |
InChI=1S/3C4H4O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
Clé InChI |
IMWCPTKSESEZCL-SPSNFJOYSA-H |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Fe+3].[Fe+3] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
| 14451-00-4 | |
Numéros CAS associés |
7705-12-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)






